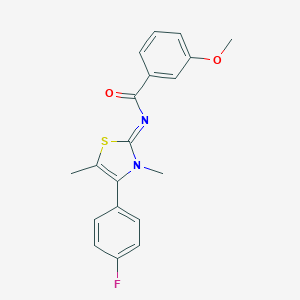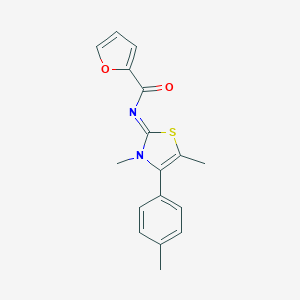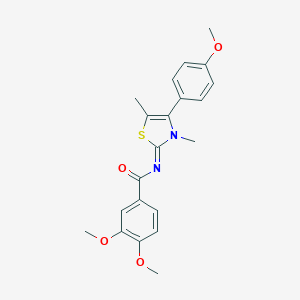![molecular formula C19H19BrN4O2S B305317 N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305317.png)
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a member of the triazole family, which is known for its diverse biological activities, such as antifungal, antibacterial, and anticancer properties.
作用机制
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting specific enzymes or proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cholinesterase. In vivo studies have shown that this compound can reduce tumor growth in animal models of cancer.
实验室实验的优点和局限性
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several advantages and limitations for use in lab experiments. One advantage is that it has been extensively studied and its biological effects are well characterized. Another advantage is that it is relatively easy to synthesize and purify. However, a limitation is that it may have off-target effects on other enzymes or proteins, which can complicate data interpretation. Additionally, the compound may have limited solubility in certain solvents, which can affect its bioavailability and efficacy.
未来方向
There are several future directions for research on N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One direction is to investigate its potential as a therapeutic agent for various types of cancer, either alone or in combination with other drugs. Another direction is to explore its effects on other enzymes or proteins involved in cellular processes, such as kinases and phosphatases. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects and toxicity.
合成方法
The synthesis of N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 4-bromo-2-methylbenzene with 4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学研究应用
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its ability to inhibit the growth of cancer cells and its potential as a therapeutic agent for various types of cancer. In biochemistry, this compound has been studied for its effects on enzyme activity and its potential as a tool for studying enzyme kinetics. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, such as fungal infections and bacterial infections.
属性
产品名称 |
N-(4-bromo-2-methylphenyl)-2-{[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
分子式 |
C19H19BrN4O2S |
分子量 |
447.4 g/mol |
IUPAC 名称 |
N-(4-bromo-2-methylphenyl)-2-[[4-methyl-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H19BrN4O2S/c1-13-10-14(20)8-9-16(13)21-18(25)12-27-19-23-22-17(24(19)2)11-26-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25) |
InChI 键 |
JTGLSWIBQMHFMY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
规范 SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(N2C)COC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305235.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305236.png)
![2-[methyl(phenylsulfonyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305237.png)
amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B305238.png)



![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)nicotinamide](/img/structure/B305247.png)
![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)
![N-[4-(4-chlorophenyl)-3,5-dimethyl-2-thiazolylidene]-2-furancarboxamide](/img/structure/B305250.png)



![methyl 3-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305257.png)